JNJ-5207787 acts as a selective antagonist of the Y2 receptor [, , ]. It binds to the receptor, preventing the endogenous ligands, neuropeptide Y (NPY) and peptide YY (PYY), from activating it. This antagonistic action has been demonstrated through its ability to inhibit the binding of radiolabeled PYY to Y2 receptors in various assays [, , ]. Additionally, JNJ-5207787 inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, further confirming its antagonistic effect on Y2 receptor signaling [, , ].
JNJ-5207787 was developed as part of a high-throughput screening campaign aimed at identifying selective ligands for neuropeptide Y receptors. It is classified as a selective antagonist of the neuropeptide Y Y2 receptor, with an IC50 value of approximately 0.1 μM, indicating its potency in inhibiting receptor activity . The compound is identified by its CAS number 683746-68-1 and is included in various chemical databases for research purposes.
The synthesis of JNJ-5207787 involves several steps that utilize advanced organic chemistry techniques. The process typically includes:
Specific conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction times are critical to achieving high yields and purity .
The molecular structure of JNJ-5207787 can be described as follows:
The three-dimensional conformation of JNJ-5207787 allows it to fit into the binding pocket of the Y2 receptor effectively, facilitating its antagonistic action .
JNJ-5207787 participates in various chemical reactions primarily through its interaction with neuropeptide Y receptors. Key
Y2 receptors exhibit distinct neuroanatomical distribution and functional compartmentalization. They are densely expressed presynaptically in the hippocampus, hypothalamus, amygdala, brainstem, and cortical regions [1] [4]. This localization enables Y2R to fine-tune synaptic transmission:
Table 1: NPY Receptor Subtypes and Key Functional Roles
Receptor | Primary Agonists | Expression | Physiological Roles |
---|---|---|---|
Y1 | NPY, PYY | Hypothalamus, cortex, immune cells | Food intake↑, anxiolysis, vasoconstriction |
Y2 | NPY, PYY, NPY(3-36) | Presynaptic terminals (hippocampus, hypothalamus) | Neurotransmitter release↓, appetite modulation, neuroprotection |
Y4 | PP | Brainstem, pancreas | Appetite suppression |
Y5 | NPY | Hypothalamus, hippocampus | Food intake↑, seizure modulation |
Y2R exhibits unique ligand specificity, binding full-length NPY/PYY and truncated forms (e.g., NPY(13-36)) with high affinity but showing low affinity for pancreatic polypeptide (PP) [4]. Structural studies reveal that C-terminal residues (Tyr₃₆-NH₂ and Arg₃₃/Arg₃₅) are critical for Y2R binding, whereas N-terminal residues (1–2) are dispensable [4]. This allows truncated agonists like PYY(3-36) to retain potency, enabling targeted Y2R activation without cross-reacting with Y1/Y5 receptors.
The Y2R’s dual roles in neurological and metabolic diseases make it a compelling target for pharmacotherapy:
Table 2: Profile of JNJ-5207787 as a Tool Compound
Property | Value/Characteristic | Significance |
---|---|---|
Chemical Structure | Non-peptidic, acrylamide derivative (C₃₂H₃₈N₄O₂) | Avoids peptide-associated stability/absorption issues |
Y2R Affinity | pIC₅₀ = 7.0 (human), 7.1 (rat) | Sub-nanomolar binding (IC₅₀ = 0.1 μM) |
Selectivity | >100-fold vs. Y1/Y4/Y5 receptors | Minimizes off-target effects |
Blood-Brain Barrier (BBB) Penetration | Cmax(brain) = 1,351 ng/mL (30 min post-i.p. in rats) | Enables CNS target engagement |
Functional Activity | Antagonizes PYY-stimulated [³⁵S]GTPγS binding (pIC₅₀ = 7.20) | Confirms cellular efficacy |
The development of brain-penetrant Y2R antagonists (e.g., JNJ-5207787, SF-11) overcame limitations of early peptide-based tools like BIIE0246, which suffered from poor BBB penetration, peptidic instability, and off-target activity at opioid/adrenergic receptors [9]. These advances provide critical tools to dissect Y2R’s therapeutic potential across disease contexts.